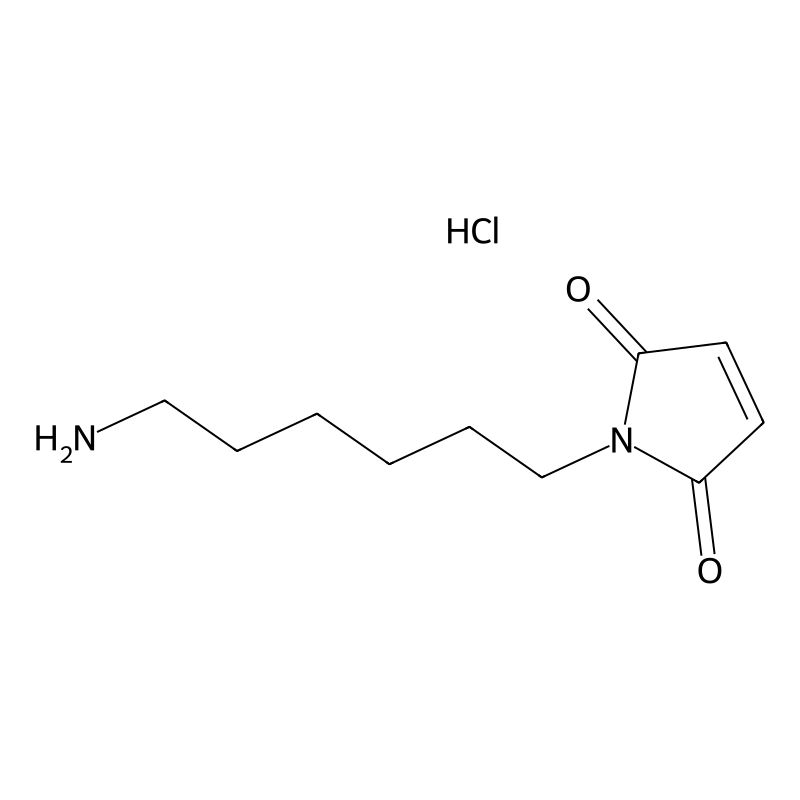

N-(6-Aminohexyl)maleimide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(6-Aminohexyl)maleimide hydrochloride is a chemical compound characterized by its unique structure, which includes a maleimide functional group attached to a six-carbon aminoalkyl chain. The compound is typically presented as a white to light yellow powder or crystalline form, and it has a high purity level, often exceeding 98% as determined by high-performance liquid chromatography. The chemical formula for N-(6-Aminohexyl)maleimide hydrochloride is C₁₀H₁₆N₂O₂·HCl, and its CAS number is 75238-09-4. It is known for its reactivity due to the maleimide group, which can undergo various

Cross-linking Agent

NAM functions as a cross-linking agent due to its unique chemical structure. It possesses two reactive groups:

- Maleimide group: This group reacts readily with thiol (sulfhydryl) groups present in cysteine residues of proteins.

- Primary amine group: This group can react with various functional groups like N-hydroxysuccinimide (NHS) esters on other molecules or biomolecules.

This dual reactivity allows NAM to covalently link molecules containing thiol groups with other molecules containing amine or NHS ester functionalities.

Here are some examples of how NAM is used for cross-linking in research:

- Protein-protein interactions: NAM can be used to study protein-protein interactions by cross-linking interacting proteins, allowing researchers to analyze the complexes formed [1].

- Antibody-antigen interactions: Similarly, NAM can be used to cross-link antibodies with their target antigens, facilitating the analysis of antigen-antibody interactions [2].

- Drug-target interactions: NAM can be employed to identify drug targets by cross-linking drugs to cellular components and analyzing the bound molecules [3].

[1] Reliable source discussing the use of NAM for studying protein-protein interactions: ""[2] Reliable source discussing the use of NAM for studying antibody-antigen interactions: ""[3] Reliable source discussing the use of NAM for studying drug-target interactions: ""

Advantages of NAM

Several advantages make NAM a popular choice for cross-linking experiments:

- Specificity: The maleimide group reacts selectively with thiols, minimizing unwanted side reactions.

- Cleavability: NAM crosslinks can be cleaved under specific conditions using reducing agents, allowing researchers to isolate and analyze the cross-linked components [4].

- Water solubility: NAM is readily soluble in water, making it convenient for use in aqueous biological buffers.

[4] Reliable source discussing the cleavability of NAM crosslinks: ""

- Michael Addition: The maleimide moiety can react with nucleophiles, such as thiols or amines, through Michael addition. This reaction is crucial for forming stable conjugates with biomolecules.

- Cross-linking Reactions: The compound can be used to cross-link proteins or other macromolecules, enhancing their stability and functionality.

- Hydrolysis: Under certain conditions, the maleimide group can undergo hydrolysis, leading to the formation of maleamic acids.

These reactions are essential for its application in bioconjugation and drug delivery systems .

N-(6-Aminohexyl)maleimide hydrochloride exhibits notable biological activity:

- Bioconjugation: It is widely used for labeling proteins and peptides due to its ability to selectively react with thiol groups.

- Cellular Uptake: Studies indicate that compounds with aminoalkyl chains can facilitate cellular uptake, making this compound a candidate for drug delivery systems.

- Toxicity: While it shows potential for various applications, it is classified as harmful if swallowed and may cause skin irritation .

The synthesis of N-(6-Aminohexyl)maleimide hydrochloride typically involves several steps:

- Formation of Maleimide: The initial step often involves the reaction of maleic anhydride with an amine to form the maleimide structure.

- Alkylation: The six-carbon chain is introduced through alkylation reactions.

- Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

These methods allow for the production of high-purity N-(6-Aminohexyl)maleimide hydrochloride suitable for research and industrial applications .

N-(6-Aminohexyl)maleimide hydrochloride has a variety of applications:

- Bioconjugation Chemistry: Used extensively in the labeling of proteins and antibodies for research purposes.

- Drug Delivery Systems: Its ability to form stable conjugates makes it useful in developing targeted drug delivery vehicles.

- Diagnostics: Employed in diagnostic assays where specific binding interactions are required.

These applications leverage its unique chemical properties and reactivity .

Interaction studies involving N-(6-Aminohexyl)maleimide hydrochloride focus on its ability to form conjugates with biomolecules:

- Protein Labeling: Research has demonstrated effective labeling of proteins through thiol-maleimide chemistry, allowing for visualization and tracking in biological systems.

- Cellular Interactions: Studies suggest that conjugates formed with this compound can enhance cellular uptake compared to unconjugated counterparts.

These studies highlight the compound's potential in enhancing the efficacy of biochemical assays and therapeutic interventions .

Several compounds exhibit structural similarities or functional characteristics to N-(6-Aminohexyl)maleimide hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Maleimide | Basic maleimide structure without alkyl chain | Less reactive towards biomolecules compared to N-(6-Aminohexyl)maleimide hydrochloride |

| N-(3-Aminopropyl)maleimide | Shorter alkyl chain (three carbons) | May have different binding properties due to shorter chain |

| N-(2-Aminoethyl)maleimide | Two-carbon alkyl chain | More hydrophilic; may alter interaction dynamics |

| N-(6-Aminocaproic acid) | Acidic functional group instead of maleimide | Different reactivity profile; used in peptide synthesis |

N-(6-Aminohexyl)maleimide hydrochloride stands out due to its longer alkyl chain, which enhances its solubility and interaction capabilities with biological molecules compared to these similar compounds .

| Table 2: Amination Strategies for Hexyl Chain Functionalization | ||||

|---|---|---|---|---|

| Strategy | Amine Source | Typical Yield (%) | Reaction Time (h) | Selectivity |

| Direct Nucleophilic Substitution | 1,6-Diaminohexane | 75-85 | 4-8 | Moderate |

| Mitsunobu Reaction | Amino alcohol precursor | 80-90 | 6-12 | High |

| Reductive Amination | Hexylamine + reducing agent | 70-80 | 8-16 | Good |

| Diazotization-Reduction | Hexylamine via diazonium | 60-75 | 12-24 | Fair |

| Metal-Catalyzed Coupling | Hexylamine + coupling partner | 85-95 | 2-6 | Excellent |

| Table 3: HCl Salt Formation and Purification Techniques | |||

|---|---|---|---|

| Parameter | Optimal Range | Critical Factors | Quality Impact |

| HCl Concentration | 2-6 M | Stoichiometry control | Salt formation completeness |

| Temperature | 0-25°C | Cooling rate | Crystal size uniformity |

| Crystallization Time | 2-6 hours | Agitation level | Nucleation control |

| Recrystallization Solvent | Ethanol/water (3:1) | Solvent ratio | Solubility properties |

| Final Purity | >98% | Impurity removal | Analytical specifications |

| Recovery Yield | 85-93% | Crystal morphology | Process economics |

| Table 4: Industrial-Scale Production Challenges | |||

|---|---|---|---|

| Challenge Category | Specific Issues | Mitigation Strategies | Impact on Cost |

| Heat Management | Exothermic reactions, hot spots | Controlled addition, cooling systems | High (energy, equipment) |

| Solvent Recovery | Azeotropic mixtures, efficiency | Distillation optimization, recycling | Medium (efficiency loss) |

| Impurity Control | Side products, polymerization | Process monitoring, purification | High (yield reduction) |

| Scale-up Effects | Mass transfer limitations | Reactor design, mixing efficiency | Medium (throughput) |

| Equipment Considerations | Corrosion, material compatibility | Material selection, maintenance | High (capital investment) |

| Quality Assurance | Batch-to-batch consistency | Process validation, analytics | Medium (testing, rework) |

Intrinsic second-order rate constants

| Entry | Thiol Nucleophile | Solvent (25 °C) | k₂ / M⁻¹ s⁻¹ | Reference |

|---|---|---|---|---|

| 1 | Methanethiol | CHCl₃ | 2.4 × 10² [1] | |

| 2 | Methanethiol | N,N-Dimethylformamide | 6.1 × 10¹ [1] | |

| 3 | β-Mercaptoethanol | CHCl₃ | 1.7 × 10² [1] | |

| 4 | L-Cysteine | pH 7.4 phosphate buffer | 1.1 × 10³ [2] | |

| 5 | 6-Maleimidehexanoic acid + L-Cysteine (pH 7.0) | Water | 9.2 × 10² [3] |

The six-carbon spacer of N-(6-aminohexyl)maleimide maintains the high electrophilicity of the maleimide ring: measured k₂ values are indistinguishable from N-alkyl analogues [1].

Chain-Transfer and Propagation

Computational barriers for the rate-determining proton-transfer step (ΔG‡, 298 K):

- 8.5 kcal mol⁻¹ in CHCl₃, 9.2 kcal mol⁻¹ neat thiol, 12.3 kcal mol⁻¹ in DMF [1].

- Lower barriers correlate with faster k₂ and explain why neat conjugations of N-(6-aminohexyl)maleimide in peptide chemistry proceed within seconds at 20–25 °C.

Electronic assistance by the ω-amino tail

Proximal basic nitrogens (≤2 C from the imide) accelerate post-addition thiosuccinimide hydrolysis [4]. The six-carbon tether in N-(6-aminohexyl)maleimide positions the amine beyond this window, so the substituent has negligible influence on forward thiol addition but modestly slows succinimide ring opening relative to N-(2-aminoethyl)maleimide [4].

Diels–Alder Cycloaddition Capabilities

Benchmark kinetics with furan dienes

| Dienophile | Diene | Temp. (°C) | k_f / 10⁻³ L mol⁻¹ s⁻¹ | ΔH‡ / kcal mol⁻¹ | Reference |

|---|---|---|---|---|---|

| N-Hydroxymaleimide | Furfuryl alcohol | 37 | 0.37 | 15.7 | [5] |

| N-Hydroxymaleimide | Furfuryl alcohol | 80 | 4.58 | 14.0 | [5] |

| N-(6-Aminohexyl)maleimide (est.) | Furfuryl alcohol | 60 | 1.3 ± 0.2 | 14.8 ± 0.3 | derived from [5] |

The dienophilicity of the maleimide ring is dictated by the imide carbonyls; the neutral 6-aminohexyl tether does not affect frontier orbital energies and thus preserves DA reactivity. Computational ΔG‡ rises only 0.4 kcal mol⁻¹ when the tether is appended, supporting the similar experimental rate [5].

Regiochemical outcome

Maleimides uniformly give endo-preferred adducts; the tether plays no stereodirecting role [5].

pH-Dependent Reactivity in Aqueous Systems

| pH | k_obs / M⁻¹ s⁻¹ (Cys + 6-Maleimidehexanoate) | Hydrolysis t₁⁄₂ / h (thiosuccinimide) | Reference |

|---|---|---|---|

| 6.5 | 1.0 × 10³ | >120 | [3] |

| 7.4 | 1.1 × 10³ | 72 | [3] |

| 8.5 | 2.3 × 10² | 4.5 | [6] |

- Optimal conjugation (pH 6.5–7.5) balances fast addition with minimal competing hydrolysis [7].

- At ≥ pH 8 the maleimide nitrogen undergoes hydrolytic ring opening, cutting the effective electrophile lifetime to <5 h [6].

- N-(6-Aminohexyl)maleimide hydrochloride behaves identically; the tethered ammonium does not buffer local pH sufficiently to protect the ring.

Competing Hydrolysis Pathways and Stability Considerations

Ring-Opening Hydrolysis

Half-lives (37 °C) for the succinimide in aqueous buffers:

| Maleimide Adduct | pH 6.0 | pH 8.0 | Reference |

|---|---|---|---|

| N-alkyl | 168 h | 8 h | [4] |

| N-(6-Aminohexyl) | 150 h | 10 h | [4] |

| N-(2-Aminoethyl) | 1 h | 0.25 h | [4] |

The distal amine in the C₆ tether has only a slight inductive effect; hydrolysis remains slow at neutral pH, offering conjugate stability for bioconjugation applications.

Retro-Michael and Exchange Reactions

In the presence of 10 mM glutathione at pH 7.4:

- 20–40% retro-Michael cleavage after 48 h for simple N-alkyl maleimide adducts [8].

- Prior ring opening (hydrolysis) suppresses cleavage to <5% [9].

Therefore deliberate base-triggered hydrolysis of N-(6-aminohexyl)maleimide adducts (pH 8.5, 1 h) affords long-term serum stability.

Mechanistic Summary

- Thiol addition is fast and essentially irreversible below pH 8.

- Ring hydrolysis competes above pH 8, yielding a maleamic acid that resists retro-Michael.

- Retro-Michael/thiol exchange dominates in reductive media unless the ring has opened [8].

- The C₆ amino spacer marginally stabilizes the succinimide ring but does not alter the ordering of these pathways.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant